

spectroscopic analysis of 6-Chloroisoindolin-1-one (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 6-Chloroisoindolin-1-one

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Spectroscopic Analysis of 6-Chloroisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **6-Chloroisoindolin-1-one**, a key intermediate in pharmaceutical synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Core Spectroscopic Data

The structural elucidation of **6-Chloroisoindolin-1-one** (C_8H_6ClNO , Molecular Weight: 167.59 g/mol) relies on a combination of spectroscopic techniques.^[1] The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: 1H NMR Spectral Data of 6-Chloroisoindolin-1-one

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not fully available. A representative spectrum is referenced.[2]			
~8.5-7.5	m	3H	Aromatic-H
~4.5	s	2H	CH ₂
~8.0	br s	1H	NH

Note: The ¹H NMR spectrum of **6-Chloroisoindolin-1-one** is available through specialized chemical data providers.[2] The expected signals would include three aromatic protons, a singlet for the methylene protons, and a broad singlet for the amide proton.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Chloroisoindolin-1-one

Chemical Shift (δ) ppm	Assignment
~170	C=O (Amide)
~145-120	Aromatic C
~45	CH ₂

Note: Experimental ¹³C NMR data for **6-Chloroisoindolin-1-one** is not readily available in public databases. The predicted values are based on the analysis of structurally similar compounds, such as 6-Chlorooxindole.[3] The chemical shifts of aromatic carbons can be complex and may require 2D NMR techniques for unambiguous assignment.

Table 3: Predicted Infrared (IR) Absorption Data for 6-Chloroisoindolin-1-one

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3200	Medium, Broad	N-H Stretch (Amide)
~3100-3000	Medium	Aromatic C-H Stretch
~1680	Strong	C=O Stretch (γ -Lactam)
~1600, ~1470	Medium	Aromatic C=C Stretch
~1100-1000	Medium-Strong	C-N Stretch
~800-700	Strong	C-Cl Stretch

Note: The predicted IR data is based on the characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data for 6-Chloroisoindolin-1-one

m/z	Relative Abundance (%)	Assignment
167/169	~3:1 ratio	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with chlorine isotope pattern)
139	Variable	[M-CO] ⁺
132	Variable	[M-Cl] ⁺
104	Variable	[M-CO-Cl] ⁺

Note: The predicted mass spectrometry data includes the molecular ion peak exhibiting the characteristic 3:1 isotopic ratio for chlorine. The fragmentation pattern is hypothetical and would be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **6-Chloroisoindolin-1-one** are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Chloroisoindolin-1-one** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Data Acquisition:
 - Acquire 1H NMR spectra on a 300 MHz or higher field NMR spectrometer.
 - Acquire ^{13}C NMR spectra with proton decoupling.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

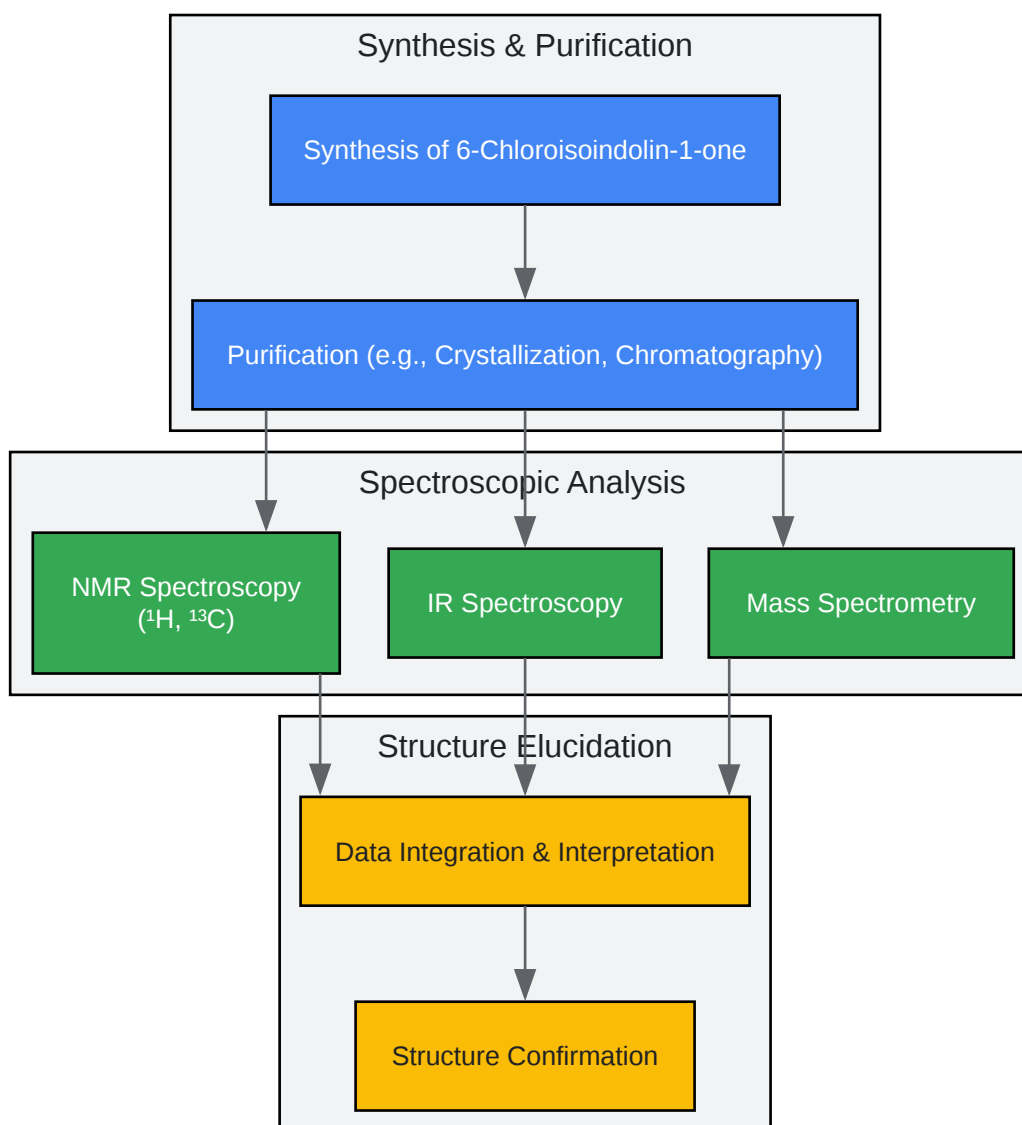
- Sample Preparation (Solid):
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Thin Film Method: Dissolve a small amount of the solid in a volatile solvent. Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **6-Chloroisoindolin-1-one** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- **Mass Analysis:** Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

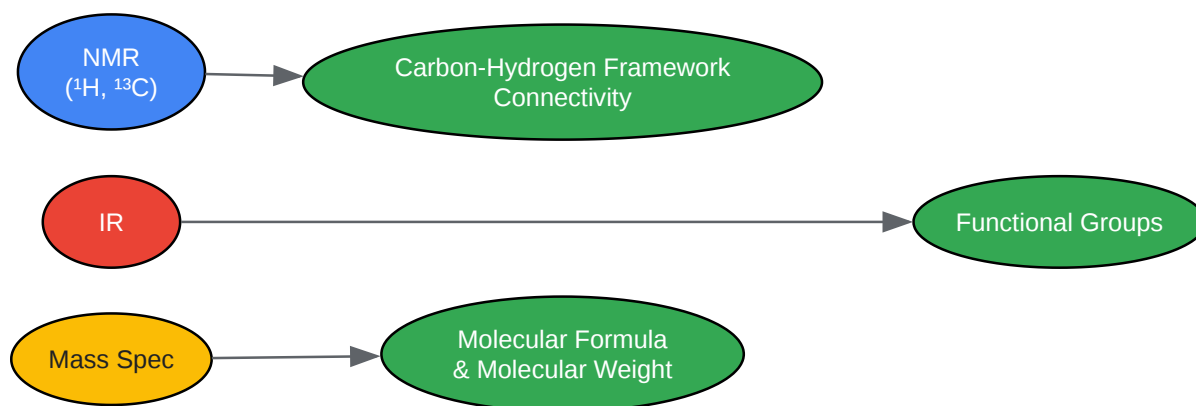
Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in the structural elucidation of **6-Chloroisoindolin-1-one**.



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Workflow for the spectroscopic analysis of **6-Chloroisindolin-1-one**.



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Logical relationship of spectroscopic techniques in structure elucidation.

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